Cas no 2228711-80-4 (4-(2,6-dichloropyridin-4-yl)butanal)

4-(2,6-ジクロロピリジン-4-イル)ブタナールは、有機合成中間体として重要な化合物です。分子内に2,6-ジクロロピリジン基とアルデヒド基を有しており、高い反応性を示します。特に医薬品や農薬の合成において有用なビルディングブロックとして活用可能です。ピリジン環の電子不足特性とアルデヒド基の求電子性を併せ持つため、多様な求核付加反応や縮合反応に適しています。また、適度な分子量と脂溶性バランスから、生体関連化合物の合成にも応用できます。

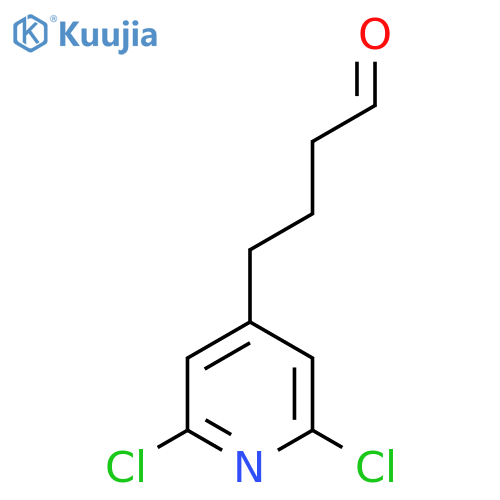

2228711-80-4 structure

商品名:4-(2,6-dichloropyridin-4-yl)butanal

4-(2,6-dichloropyridin-4-yl)butanal 化学的及び物理的性質

名前と識別子

-

- 4-(2,6-dichloropyridin-4-yl)butanal

- EN300-1977987

- 2228711-80-4

-

- インチ: 1S/C9H9Cl2NO/c10-8-5-7(3-1-2-4-13)6-9(11)12-8/h4-6H,1-3H2

- InChIKey: KSYBOUOJQWTJPN-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=C(N=1)Cl)CCCC=O

計算された属性

- せいみつぶんしりょう: 217.0061193g/mol

- どういたいしつりょう: 217.0061193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 156

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

4-(2,6-dichloropyridin-4-yl)butanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1977987-1.0g |

4-(2,6-dichloropyridin-4-yl)butanal |

2228711-80-4 | 1g |

$1485.0 | 2023-05-31 | ||

| Enamine | EN300-1977987-0.05g |

4-(2,6-dichloropyridin-4-yl)butanal |

2228711-80-4 | 0.05g |

$1247.0 | 2023-09-16 | ||

| Enamine | EN300-1977987-0.25g |

4-(2,6-dichloropyridin-4-yl)butanal |

2228711-80-4 | 0.25g |

$1366.0 | 2023-09-16 | ||

| Enamine | EN300-1977987-2.5g |

4-(2,6-dichloropyridin-4-yl)butanal |

2228711-80-4 | 2.5g |

$2912.0 | 2023-09-16 | ||

| Enamine | EN300-1977987-10.0g |

4-(2,6-dichloropyridin-4-yl)butanal |

2228711-80-4 | 10g |

$6390.0 | 2023-05-31 | ||

| Enamine | EN300-1977987-10g |

4-(2,6-dichloropyridin-4-yl)butanal |

2228711-80-4 | 10g |

$6390.0 | 2023-09-16 | ||

| Enamine | EN300-1977987-1g |

4-(2,6-dichloropyridin-4-yl)butanal |

2228711-80-4 | 1g |

$1485.0 | 2023-09-16 | ||

| Enamine | EN300-1977987-0.5g |

4-(2,6-dichloropyridin-4-yl)butanal |

2228711-80-4 | 0.5g |

$1426.0 | 2023-09-16 | ||

| Enamine | EN300-1977987-5g |

4-(2,6-dichloropyridin-4-yl)butanal |

2228711-80-4 | 5g |

$4309.0 | 2023-09-16 | ||

| Enamine | EN300-1977987-5.0g |

4-(2,6-dichloropyridin-4-yl)butanal |

2228711-80-4 | 5g |

$4309.0 | 2023-05-31 |

4-(2,6-dichloropyridin-4-yl)butanal 関連文献

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

2228711-80-4 (4-(2,6-dichloropyridin-4-yl)butanal) 関連製品

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量